
Pleurocidin-like peptide GcSc4C5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pleurocidin-like peptide GcSc4C5 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
化学反应分析
Structural and Physicochemical Analysis
Key Properties
-
Molecular Weight : ~2,700 Da.
-
Net Charge : Positive at physiological pH (due to lysine/arginine residues).
-
Secondary Structure : Amphipathic α-helix with hydrophobic and hydrophilic faces .
Structural Conformation
Circular dichroism (CD) spectroscopy reveals:
Property | Value | Source |
---|---|---|
Hydrophilic Face | Polar and charged | |
Hydrophobic Face | Nonpolar residues | |
Membrane Affinity | High due to amphipathy |
Mechanism of Action
Primary Interactions
-
Membrane Depolarization :
-
Macromolecular Inhibition :
Biochemical Interactions
Stability and Resistance
-
Salt Tolerance : Active at high NaCl concentrations (unlike defensin) .
-
Divalent Cation Resistance : Effective in presence of Mg²⁺/Ca²⁺ .
-
ROS Generation : Induces reactive oxygen species in fungal cells .
Anticancer Potential
常见问题
Basic Research Questions
Q. What experimental methods are recommended for structural characterization of GcSc4C5, and how do they address its stability under physiological conditions?
- Methodological Answer : Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) are primary tools for analyzing secondary structures (e.g., α-helical content) and conformational dynamics . For stability assessments, perform thermal denaturation assays via CD with incremental temperature changes (e.g., 20–90°C) and monitor structural transitions. Include buffer conditions mimicking physiological environments (e.g., pH 7.4, 150 mM NaCl) to evaluate stability under biologically relevant settings .
Q. How can researchers design assays to evaluate GcSc4C5’s antimicrobial activity while minimizing false positives from peptide aggregation?
- Methodological Answer : Use time-kill assays with standardized microbial inoculum sizes (e.g., 1×10⁶ CFU/mL) and include controls for peptide solubility (e.g., dynamic light scattering to detect aggregation). Validate results with fluorescence-based membrane permeability assays (e.g., SYTOX Green uptake) to confirm membrane disruption is the primary mechanism . For reproducibility, document peptide synthesis batches (e.g., HPLC purity >95%) and storage conditions to mitigate variability .
Q. What in vitro models are appropriate for assessing GcSc4C5’s cytotoxicity, and how should these models be standardized?
- Methodological Answer : Employ immortalized cell lines (e.g., HEK-293, HaCaT) and primary human erythrocytes for hemolysis assays. Use MTT or resazurin-based viability assays with peptide concentrations spanning 1–100 µM. Normalize results to cell density and include untreated controls. For hemolysis, report % lysis relative to Triton X-100-treated samples and account for batch-specific peptide solubility .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro antimicrobial efficacy and in vivo toxicity profiles of GcSc4C5?
- Methodological Answer : Apply the PICOT framework to refine study parameters:
- Population : Specific pathogen (e.g., Pseudomonas aeruginosa) vs. host organism (e.g., murine models).
- Intervention : Dose range, administration route (e.g., intravenous vs. topical).
- Comparison : Existing antibiotics or peptide analogs.
- Outcome : Microbial load reduction vs. organ toxicity markers (e.g., serum ALT/AST levels).
- Time : Acute (24–72 hr) vs. chronic (7–14 day) exposure .
Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify optimal therapeutic windows .
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in GcSc4C5 synthesis, and how can this inform experimental design?
- Methodological Answer : Perform multivariate analysis (e.g., PCA) on batch data (e.g., HPLC purity, mass spectrometry confirmation, endotoxin levels). Use ANOVA to compare biological activity across batches. For critical assays (e.g., IC₅₀ determination), include internal reference standards and predefine acceptance criteria (e.g., <20% variability) . Implement Design of Experiments (DOE) to optimize synthesis protocols, focusing on critical factors like resin type or cleavage conditions .
Q. How can molecular dynamics (MD) simulations be integrated with experimental data to predict GcSc4C5’s interactions with bacterial membranes?
- Methodological Answer : Construct membrane bilayers (e.g., POPC:POPG 3:1) in MD simulations and simulate peptide insertion over 100–200 ns. Validate with experimental
- Compare simulated helical stability with CD results.
- Correlate membrane perturbation (e.g., lipid tail order parameters) with dye leakage assays.
Use adaptive sampling to enhance conformational sampling efficiency .
Q. What strategies mitigate confounding factors when studying GcSc4C5’s immunomodulatory effects in complex biological systems?
- Methodological Answer : Employ single-cell RNA sequencing (scRNA-seq) to dissect cell-type-specific responses in primary immune cells. Use cytokine profiling (e.g., Luminex multiplex assays) and include TLR knockout models to isolate signaling pathways. For in vivo studies, utilize germ-free mice to exclude microbiome-derived interference .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting reports on GcSc4C5’s salt sensitivity in antimicrobial assays?
- Methodological Answer : Systematically vary ionic strength (e.g., 0–300 mM NaCl) in MIC assays and quantify peptide aggregation via light scattering. Compare results across microbial strains with differing membrane charge densities (e.g., S. aureus vs. E. coli). Use isothermal titration calorimetry (ITC) to measure peptide-lipid binding affinities under varying salt conditions .
Q. Tables for Key Methodological Comparisons
属性
生物活性 |
Antibacterial, Antifungal |
---|---|
序列 |
GWGSIFKHIFKAGKFIHGAIQAHNDG |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。